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Compound of Interest

Compound Name: 6-Chloro-7-methyl-5-nitroquinoline

CAS No.: 86984-28-3

Cat. No.: B014565 Get Quote

Advanced Synthesis, Structural Analysis, and
Pharmaceutical Applications
CAS Number: 86984-28-3 Molecular Formula: C₁₀H₇ClN₂O₂ Molecular Weight: 222.63 g/mol

Executive Summary
6-Chloro-7-methyl-5-nitroquinoline is a highly functionalized quinoline scaffold used primarily

as a building block in the discovery of small-molecule kinase inhibitors and anti-infective

agents. Its structure features three distinct handles for chemical modification:

5-Nitro group: A precursor for amino-linked pharmacophores (via reduction).

6-Chloro group: An electrophilic site activated by the adjacent nitro group, enabling

nucleophilic aromatic substitution (

).

7-Methyl group: A steric modulator that influences binding affinity in enzyme pockets.

This guide provides a validated synthetic workflow, physicochemical data, and handling

protocols for researchers utilizing this compound in drug development.[1]
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Physicochemical Profile
Property Specification Note

Appearance Pale yellow to tan solid
Color darkens upon light

exposure.

Melting Point 167–170 °C
Distinct from 8-nitro isomer

(often lower MP).

Solubility DMSO, DMF, CHCl₃
Poorly soluble in

water/ethanol.

pKa (Predicted) ~2.5 (Quinoline N)
Reduced basicity due to 5-nitro

electron withdrawal.

LogP 2.8 – 3.1
Moderate lipophilicity suitable

for CNS penetration.

Synthetic Methodology
The synthesis of 6-Chloro-7-methyl-5-nitroquinoline requires a regioselective approach to

install the nitro group at the 5-position, overcoming the competing directing effects of the 6-

chloro and 7-methyl substituents.

Phase 1: Construction of the Quinoline Core (Skraup Synthesis)
The precursor, 6-chloro-7-methylquinoline, is synthesized via a Skraup cyclization of 4-chloro-

3-methylaniline.

Reagents: Glycerol, conc.

,

(moderator), Nitrobenzene (oxidant).

Mechanism: Glycerol dehydrates to acrolein, which undergoes conjugate addition with the

aniline, followed by cyclization and oxidation.

Regiochemistry: Cyclization occurs at the less hindered ortho position (C6 of the aniline),

yielding the 6,7-substituted quinoline rather than the 5,6-isomer (which would result from
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closure at the crowded C2 position between the amine and methyl).

Phase 2: Electrophilic Aromatic Nitration
The critical step is the nitration of 6-chloro-7-methylquinoline.

Reagents: Fuming

, conc.

.

Conditions: 0°C to Room Temperature.

Causality & Logic:

Directing Effects: The 7-methyl group (activator) directs ortho to position 8. The 6-chloro

group (deactivator) directs ortho to position 5.

Steric Factors: Position 8 is sterically crowded by the adjacent methyl group. Position 5 is

crowded by the chlorine but is electronically favored by the ortho-chlorine effect (inductive

withdrawal stabilizes the transition state less than resonance donation, but in acidic media,

the protonated nitrogen deactivates the ring, making the carbocyclic ring the primary

target).

Outcome: The reaction produces a mixture of the 5-nitro (Target, CAS 86984-28-3) and 8-

nitro (Isomer, CAS 86984-29-4) derivatives.

Purification: The 5-nitro isomer is typically isolated via fractional crystallization from

ethanol or silica gel chromatography (eluting with Hexane/EtOAc), as it is generally less

soluble and more polar than the 8-nitro isomer.

Experimental Workflow Diagram

4-Chloro-3-methylaniline Skraup Cyclization
(Glycerol, H2SO4, Nitrobenzene)

Intermediate:
6-Chloro-7-methylquinoline

Ring Closure Nitration
(HNO3, H2SO4, 0°C)

Isomeric Mixture
(5-Nitro + 8-Nitro)

Electrophilic Subst. Column Chromatography
/ Crystallization

Target Product:
6-Chloro-7-methyl-5-nitroquinoline

(CAS 86984-28-3)

Isolation
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Caption: Step-wise synthesis of 6-Chloro-7-methyl-5-nitroquinoline highlighting the critical

separation of regioisomers.

Applications in Drug Discovery
Kinase Inhibitor Scaffolds
This compound serves as a "privileged structure" for Type I and Type II kinase inhibitors.

Mechanism: The 5-nitro group is reduced to an amine (

) using

or

. This amine is then coupled with acyl chlorides or isocyanates to form amide/urea linkers
that bind to the hinge region or the DFG-motif of kinases (e.g., EGFR, mTOR, PI3K).

Substitution Vector: The 6-chloro atom allows for

reactions with amines or alkoxides, enabling the introduction of solubilizing groups (e.g.,
piperazines) at a late stage in the synthesis.

Self-Validating Protocol: Reduction to 5-Amino Derivative
To verify the identity of the 5-nitro compound, researchers often perform a test reduction.

Dissolve 100 mg of nitro compound in MeOH.

Add 10% Pd/C (10 mg) and stir under

balloon.

Monitor via TLC. The 5-amino product will fluoresce strongly blue/green under UV (365 nm),

whereas the nitro compound is UV-absorbing (dark).

Result: A clean conversion confirms the nitro group's presence and the scaffold's integrity.

Safety and Handling (MSDS Summary)
Hazards: GHS07 (Harmful). Acute toxicity (Oral/Inhalation).[2] Irritant to eyes and skin.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitro group makes the

compound potentially shock-sensitive if heated under confinement; avoid high-temperature

distillation.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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